molecular formula C9H7ClN2O2 B1461183 2-Chloro-6-methoxyquinazolin-4(3H)-one CAS No. 20197-97-1

2-Chloro-6-methoxyquinazolin-4(3H)-one

Cat. No.: B1461183
CAS No.: 20197-97-1
M. Wt: 210.62 g/mol
InChI Key: RZBPTLOVZCUBRS-UHFFFAOYSA-N
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Description

“2-Chloro-6-methoxyquinazolin-4(3H)-one” is a chemical compound with the molecular formula C9H8ClN3O . It is also known as "2-chloro-6-methoxyquinazolin-4-amine" .

Physical and Chemical Properties

This compound has a molecular weight of 209.63 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 294.5±22.0 °C at 760 mmHg . The flash point is 131.9±22.3 °C .

Scientific Research Applications

Synthesis and Chemical Properties

2-Chloro-6-methoxyquinazolin-4(3H)-one serves as a key intermediate in synthetic organic chemistry. For instance, it has been utilized in the synthesis of diverse quinazoline derivatives, demonstrating its versatility in organic synthesis. A study highlighted the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline through a multi-step process, underscoring the compound's utility in generating structurally complex quinazolines (Wang et al., 2015).

Chemosensor Applications

Research has explored the use of quinazoline derivatives as chemosensors for metal ions, which are crucial for environmental monitoring and biomedical applications. A specific example involves the characterization of a quinoline derivative that selectively responds to Cd^2+ ions, indicating the potential of this compound derivatives in environmental sensing and safety (Prodi et al., 2001).

Anticancer Activity

The quinazoline nucleus is a prominent feature in many anticancer agents. Research into derivatives of this compound has led to the discovery of compounds with potent apoptosis-inducing properties and efficacy against cancer cell lines. This includes studies on N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, highlighting the anticancer potential of these derivatives (Sirisoma et al., 2009).

Antimicrobial Activities

Quinazoline derivatives exhibit antimicrobial properties, with some compounds showing effectiveness against a range of bacterial and fungal strains. For example, synthesis and characterization of N'-((2-chloro-6-methoxyquinolin-3-yl)methylidene)-substituted benzohydrazide demonstrated significant antibacterial activity, presenting a promising avenue for the development of new antimicrobial agents (Shaikh, 2013).

Safety and Hazards

For safety data and hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

2-chloro-6-methoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-5-2-3-7-6(4-5)8(13)12-9(10)11-7/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBPTLOVZCUBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586539
Record name 2-Chloro-6-methoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20197-97-1
Record name 2-Chloro-6-methoxy-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20197-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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